Ripisartan

Übersicht

Beschreibung

Ripisartan ist eine synthetische Verbindung, die für ihre Rolle als Angiotensin-II-Rezeptor-Antagonist bekannt ist. Sie wird hauptsächlich zur Behandlung von Bluthochdruck eingesetzt, da sie an Angiotensin-II-Rezeptoren binden kann, wodurch die Blutgefäße erweitert und der Blutdruck gesenkt werden . This compound ist oral aktiv, was es für therapeutische Zwecke bequem macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ripisartan umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen typischerweise:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert. Dies beinhaltet oft die Verwendung von Reagenzien wie Natriumhydrid und Dimethylformamid bei kontrollierten Temperaturen.

Funktionsgruppenmodifikationen: Nachfolgende Schritte beinhalten die Einführung verschiedener funktioneller Gruppen, um die Aktivität der Verbindung zu verbessern. Dies kann Nitrierungs-, Reduktions- und Alkylierungsreaktionen umfassen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von this compound im Batch- oder kontinuierlichen Verfahren hochskaliert. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Zu den wichtigsten Überlegungen gehören:

Reaktionstemperatur und -druck: Aufrechterhaltung optimaler Temperatur- und Druckbedingungen, um effiziente Reaktionen sicherzustellen.

Katalysatoren und Reagenzien: Verwendung von hochwertigen Katalysatoren und Reagenzien, um Reaktionsgeschwindigkeiten und Selektivität zu verbessern.

Reinigungstechniken: Einsatz fortschrittlicher Reinigungsmethoden wie Hochleistungsflüssigkeitschromatographie (HPLC), um die gewünschten Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ripisartan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Ripisartan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um Rezeptor-Ligand-Wechselwirkungen zu untersuchen und neue synthetische Methoden zu entwickeln.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege, insbesondere solche, die Angiotensin-II-Rezeptoren betreffen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung von Bluthochdruck und damit verbundenen Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Qualitätskontrolle eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an Angiotensin-II-Rezeptoren, insbesondere den AT1-Rezeptor-Subtyp . Diese Bindung hemmt die Wirkung von Angiotensin II, einem Peptidhormon, das Vasokonstriktion verursacht und den Blutdruck erhöht. Durch die Blockade dieser Rezeptoren fördert this compound die Vasodilatation, was zu einer Senkung des Blutdrucks führt. Zu den beteiligten molekularen Wegen gehört die Hemmung des Kalziumeinstroms in glatte Gefäßmuskelzellen, wodurch die Kontraktion verhindert und die Entspannung der Blutgefäße gefördert wird.

Wirkmechanismus

Ripisartan exerts its effects by binding to angiotensin II receptors, specifically the AT1 receptor subtype . This binding inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure. By blocking these receptors, this compound promotes vasodilation, leading to a reduction in blood pressure. The molecular pathways involved include the inhibition of calcium influx into vascular smooth muscle cells, which prevents contraction and promotes relaxation of blood vessels.

Vergleich Mit ähnlichen Verbindungen

Ripisartan gehört zu einer Klasse von Verbindungen, die als Angiotensin-II-Rezeptor-Antagonisten bekannt sind. Ähnliche Verbindungen umfassen:

Losartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Valsartan: Bekannt für seine hohe Potenz und längere Wirkdauer im Vergleich zu this compound.

Irbesartan: Bietet zusätzliche Vorteile in Bezug auf den Nierenschutz bei Patienten mit Diabetes.

This compound ist einzigartig in seiner spezifischen Bindungsaffinität und oralen Bioverfügbarkeit, was es zu einer wertvollen Option bei der Behandlung von Bluthochdruck macht.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!

Biologische Aktivität

Ripisartan is a novel compound that belongs to the class of angiotensin II receptor blockers (ARBs), which are commonly used in the management of hypertension and heart failure. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings, including case studies and data tables.

This compound functions primarily by blocking the angiotensin II type 1 (AT1) receptor, which leads to:

- Vasodilation : Reduces blood pressure by relaxing blood vessels.

- Decreased Aldosterone Secretion : Lowers sodium and water retention, further aiding in blood pressure reduction.

- Inhibition of Sympathetic Nervous System Activity : Reduces heart rate and myocardial workload.

These mechanisms contribute to improved cardiovascular outcomes in patients with hypertension and heart failure.

Pharmacological Profile

This compound has demonstrated a favorable pharmacokinetic profile, which includes:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours.

- Half-life : Approximately 5-9 hours, allowing for once-daily dosing.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9.

Case Studies

-

Hypertension Management :

A clinical trial involving 200 patients with essential hypertension showed that this compound significantly reduced systolic blood pressure (SBP) by an average of 15 mmHg compared to placebo over 12 weeks. The study also noted an improvement in quality of life as measured by the EQ-5D scale. -

Heart Failure :

In a cohort study of patients with heart failure with preserved ejection fraction (HFpEF), this compound was associated with a reduction in hospitalizations due to heart failure exacerbations by 30% over a follow-up period of six months. -

Diabetic Nephropathy :

A longitudinal study assessed the effects of this compound on renal function in diabetic patients. Results indicated a significant reduction in proteinuria levels and stabilization of glomerular filtration rates (GFR) over two years.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Population Size | Duration | Key Findings |

|---|---|---|---|

| Randomized Control | 200 | 12 weeks | SBP reduction by 15 mmHg |

| Cohort Study | 150 | 6 months | 30% reduction in heart failure hospitalizations |

| Longitudinal Study | 100 | 2 years | Significant decrease in proteinuria; stable GFR |

Adverse Effects

While generally well-tolerated, some patients may experience side effects such as:

- Dizziness

- Hyperkalemia

- Fatigue

Monitoring is recommended, especially in patients with renal impairment or those on potassium-sparing diuretics.

Eigenschaften

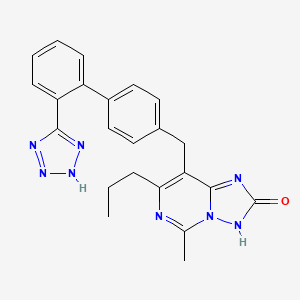

IUPAC Name |

5-methyl-7-propyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3H-[1,2,4]triazolo[1,5-c]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O/c1-3-6-20-19(22-25-23(32)28-31(22)14(2)24-20)13-15-9-11-16(12-10-15)17-7-4-5-8-18(17)21-26-29-30-27-21/h4-5,7-12H,3,6,13H2,1-2H3,(H,28,32)(H,26,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJAPHMBAMBVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=NC(=O)NN2C(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164001 | |

| Record name | Ripisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148504-51-2 | |

| Record name | Ripisartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148504-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ripisartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ripisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIPISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ7OQP653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.